1-(4-Chlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene
Overview
Description
1-(4-Chlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C13H7ClF3NO3 and its molecular weight is 317.65 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Materials : This compound is used in the synthesis of novel fluorine-containing polyetherimides, as demonstrated in a study by Yu Xin-hai (2010). These materials are characterized by FTIR and DSC technologies, highlighting their potential in material science and engineering (Yu Xin-hai, 2010).
Crystal Structure Analysis : Research by D. Lynch and I. Mcclenaghan (2003) involved the preparation and crystal structure determination of chemical isomers related to 1-(4-Chlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene. This study provides insights into molecular conformations and interactions, which are crucial for understanding the compound's chemical behavior (D. Lynch & I. Mcclenaghan, 2003).
Photochemical Reactivity : A study by L. Scrano et al. (2004) explored the photochemical behavior of a similar compound, oxyfluorfen, on Greek soils. This research is significant for understanding the environmental fate and behavior of such compounds (L. Scrano, S. Bufo, T. Cataldi, & T. Albanis, 2004).
Molecular Electronic Device : In a study by Chen, Reed, Rawlett, and Tour (1999), a molecule containing a similar nitroamine redox center was used in an electronic device, demonstrating significant potential in the field of molecular electronics (Chen, Reed, Rawlett, & Tour, 1999).
Synthesis of Heterocyclic Compounds : Diana Vargas-Oviedo, Andrés Charris-Molina, and J. Portilla (2017) described a methodology for accessing a library of 1,2-dialkyl-5-trifluoromethylbenzimidazoles, starting from a similar chloro-nitro-trifluoromethylbenzene compound. This showcases its role in the synthesis of diverse heterocyclic compounds (Diana Vargas-Oviedo, Andrés Charris-Molina, & J. Portilla, 2017).
Catalytic Reactions : E. Mejía and A. Togni (2012) investigated the use of methyltrioxorhenium as a catalyst for the electrophilic trifluoromethylation of aromatic and heteroaromatic compounds, utilizing a hypervalent iodine reagent related to the compound (E. Mejía & A. Togni, 2012).
Properties
IUPAC Name |
1-(4-chlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO3/c14-8-1-4-10(5-2-8)21-12-6-3-9(18(19)20)7-11(12)13(15,16)17/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZNELPPMYNXST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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